molecular formula C8H8BrFO B12441225 (2-Bromo-4-fluoro-5-methylphenyl)methanol

(2-Bromo-4-fluoro-5-methylphenyl)methanol

Cat. No.: B12441225
M. Wt: 219.05 g/mol
InChI Key: VWVJHPZADDEYIM-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluoro-5-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-fluoro-5-methylphenyl)methanol typically involves the bromination and fluorination of a methyl-substituted benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the benzene ring under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination and silver fluoride for fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluoro-5-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-4-fluoro-5-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluoro-5-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include electrophilic aromatic substitution and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-methylphenyl)methanol
  • (4-Bromo-3-fluoro-2-methylphenyl)methanol
  • (2-Bromo-4-fluoro-5-methylbenzyl alcohol)

Uniqueness

(2-Bromo-4-fluoro-5-methylphenyl)methanol is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(2-bromo-4-fluoro-5-methylphenyl)methanol

InChI

InChI=1S/C8H8BrFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3,11H,4H2,1H3

InChI Key

VWVJHPZADDEYIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)CO

Origin of Product

United States

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